N-(4-cyanophenyl)-3-methylbutanamide
Description
N-(4-Cyanophenyl)-3-methylbutanamide is a substituted amide featuring a 3-methylbutanamide backbone linked to a 4-cyanophenyl group. The electron-withdrawing cyano group at the para position may influence its electronic properties, solubility, and biological interactions compared to other substituents [1][5].
Properties
IUPAC Name |
N-(4-cyanophenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)7-12(15)14-11-5-3-10(8-13)4-6-11/h3-6,9H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJSLYDFUNQTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-3-methylbutanamide typically involves the reaction of 4-cyanobenzoyl chloride with 3-methylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(4-cyanophenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a catalyst like palladium on carbon.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its role in drug discovery and development. It may act as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between N-(4-cyanophenyl)-3-methylbutanamide and its analogs:
Key Observations :
- Solubility: Methoxy-substituted analogs (e.g., C₁₂H₁₇NO₂) exhibit higher solubility in polar solvents due to the –OCH₃ group, whereas the –CN group may reduce solubility in aqueous media .
- Biological Activity: Chlorophenyl derivatives (e.g., CAS 443290-63-9) with thioxomethyl or acetyl-amino groups show relevance in enzyme inhibition or psychoactive properties, as seen in related compounds like 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide ().
Pharmacological and Industrial Relevance
- Psychoactive Potential: Analogs with 4-chlorophenyl groups (e.g., ) are linked to psychoactive effects, implying that the cyano variant may interact with opioid or CNS receptors.
- Enzyme Inhibition: Thioamide derivatives () are known for inhibiting metalloenzymes, suggesting that this compound could be tailored for similar applications.
- Material Science: The cyano group’s strong dipole moment may make the compound useful in liquid crystals or polymer additives, paralleling uses of nitrile-containing aromatics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
